

Application Note and Protocol: Regioselective ortho-Nitration of 4-Methoxyphenol

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Compound of Interest

Compound Name: 4-Methoxy-2-nitrophenol

Cat. No.: B075764

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the regioselective ortho-nitration of 4-methoxyphenol to synthesize **4-methoxy-2-nitrophenol**. The featured method utilizes Cerium (IV) Ammonium Nitrate (CAN) and sodium bicarbonate, a combination known for its high yield and selectivity under mild, room temperature conditions.^[1] An alternative, traditional method using nitric and sulfuric acid is also discussed for comparison. This protocol includes a comprehensive methodology, safety precautions, purification techniques, and characterization data.

Introduction

The nitration of phenolic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis.^[2] The resulting nitrophenols are valuable precursors for a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.^{[3][4]} Specifically, **4-methoxy-2-nitrophenol** serves as a key intermediate in the synthesis of various complex organic molecules.

The hydroxyl and methoxy groups of 4-methoxyphenol are both activating, ortho-para directors, which can lead to a mixture of nitrated isomers and potential over-nitration or oxidation byproducts with traditional nitrating agents like mixed acids.^{[2][5]} This application note details a robust and regioselective method that favors the formation of the ortho-nitrated product, **4-methoxy-2-nitrophenol**, using Cerium (IV) Ammonium Nitrate (CAN).^[1] This method offers

advantages over harsher techniques by providing high yields at room temperature and simplifying purification.^[1]

Experimental Protocols

Method 1: Regioselective Nitration using Cerium (IV) Ammonium Nitrate (CAN)

This protocol is adapted from a method demonstrated to be highly regioselective for ortho-nitration of various phenols.^[1]

a. Materials and Reagents:

- 4-Methoxyphenol
- Cerium (IV) Ammonium Nitrate (CAN)
- Sodium Bicarbonate (NaHCO_3)
- Acetonitrile (CH_3CN), HPLC grade
- Ethyl Acetate, ACS grade
- Hexane, ACS grade
- Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel (for column chromatography, 230-400 mesh)
- Standard Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

b. Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar

- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Beakers, Erlenmeyer flasks, and graduated cylinders
- Melting point apparatus
- UV lamp for TLC visualization

c. Step-by-Step Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 4-methoxyphenol (1.0 mmol, 124.1 mg) and sodium bicarbonate (2.0 mmol, 168.0 mg) in 20 mL of acetonitrile. Stir the mixture at room temperature for 10 minutes.
- **Addition of Nitrating Agent:** In a separate beaker, dissolve Cerium (IV) Ammonium Nitrate (CAN) (2.2 mmol, 1.21 g) in 10 mL of deionized water to form a solution. Add this CAN solution dropwise to the stirred solution of 4-methoxyphenol over 15 minutes.
- **Reaction:** Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.^[1]
- **Work-up:** Upon completion, quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
- **Drying and Concentration:** Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 9:1 hexane:ethyl acetate) to separate the

desired **4-methoxy-2-nitrophenol** from any unreacted starting material and byproducts like p-benzoquinone.[1]

- Characterization: Collect the fractions containing the purified product (identified by TLC). Combine them and remove the solvent under reduced pressure. Characterize the resulting yellow solid by determining its melting point and using spectroscopic methods (^1H NMR, ^{13}C NMR, IR). The expected melting point for **4-methoxy-2-nitrophenol** is 78-80 °C.[6][7]

d. Safety Precautions:

- Perform all operations in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Cerium (IV) Ammonium Nitrate is a strong oxidizing agent; avoid contact with combustible materials.

Data Presentation

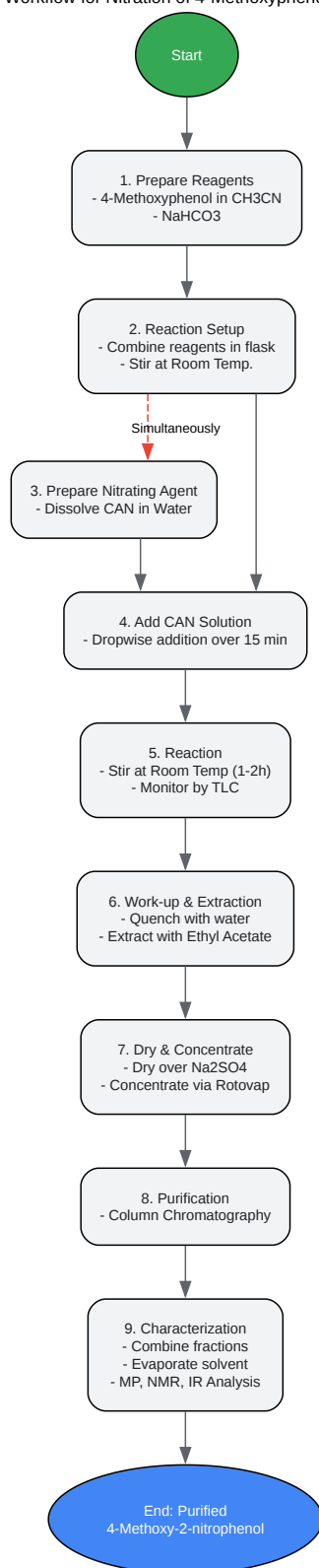
The following table summarizes the quantitative data for the nitration of 4-methoxyphenol using the $\text{CAN}/\text{NaHCO}_3$ method and a traditional mixed-acid method for comparison.

Parameter	Method 1: CAN/NaHCO ₃	Method 2: Traditional HNO ₃ /H ₂ SO ₄
Starting Material	4-Methoxyphenol	4-Methoxyphenol
Primary Reagents	CAN, NaHCO ₃	HNO ₃ , H ₂ SO ₄
Solvent	Acetonitrile/Water	Acetic Acid or Dichloromethane
Temperature	Room Temperature (~25 °C)	0-10 °C
Reaction Time	1 - 2 hours	30 - 60 minutes
Product	4-Methoxy-2-nitrophenol	Mixture of isomers and byproducts
Typical Yield	~79% (4-methoxy-2-nitrophenol)[1]	Variable, often lower for specific isomers
Byproducts	p-Benzoquinone (~20%)[1]	4-Methoxy-3-nitrophenol, dinitrated products
Purification	Column Chromatography	Column Chromatography, Steam Distillation[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the nitration of 4-methoxyphenol using the CAN/NaHCO₃ method.

Workflow for Nitration of 4-Methoxyphenol

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **4-methoxy-2-nitrophenol**.

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